molecular formula C5H4Cl2N2S B1458650 3,5-Dichloro-2-(methylthio)pyrazine CAS No. 1523571-95-0

3,5-Dichloro-2-(methylthio)pyrazine

Cat. No. B1458650
M. Wt: 195.07 g/mol
InChI Key: PQLRMONOENCBFX-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-(methylthio)pyrazine is a chemical compound with the CAS Number: 1523571-95-0 . It has a molecular weight of 195.07 .


Physical And Chemical Properties Analysis

3,5-Dichloro-2-(methylthio)pyrazine is a solid at room temperature .

Scientific Research Applications

3,5-Dichloro-2-(methylthio)pyrazine is a chemical compound with the CAS Number: 1523571-95-0 .

Diazines, which include pyridazine, pyrimidine, and pyrazine, are a class of compounds that contain two nitrogen atoms and are found in nature (DNA, RNA, flavors, and fragrances) . They are a central building block for a wide range of pharmacological applications .

  • Pharmacology : Diazines are reported to exhibit a wide range of biological activities, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
  • Medicinal Chemistry : Diazines are found as mono-systems, fused or annulated in pharmaceutical, agrochemical, or materials . These six-membered heterocyclic aromatic moieties defined as privileged scaffolds constitute diverse chemical structures and hold substantial interest for organic, medicinal, and biological chemists .

Safety And Hazards

3,5-Dichloro-2-(methylthio)pyrazine is considered a combustible liquid . It should be kept away from heat, sparks, open flames, and hot surfaces . Proper personal protective equipment should be worn when handling this chemical .

properties

IUPAC Name

3,5-dichloro-2-methylsulfanylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2S/c1-10-5-4(7)9-3(6)2-8-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLRMONOENCBFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(N=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301285133
Record name Pyrazine, 3,5-dichloro-2-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301285133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-2-(methylthio)pyrazine

CAS RN

1523571-95-0
Record name Pyrazine, 3,5-dichloro-2-(methylthio)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523571-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazine, 3,5-dichloro-2-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301285133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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